1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol
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Overview
Description
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol typically involves multiple steps, starting with the bromination of pyridine derivatives. The key steps include:
Sulfonylation: The brominated pyridine is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through cyclization reactions, often using piperidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while nucleophilic substitution can produce various substituted piperidine derivatives .
Scientific Research Applications
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog that lacks the sulfonyl and piperidine groups.
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with different functional groups.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: A compound with a similar structure but different substitution pattern.
Uniqueness
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C10H14BrN3O3S |
---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
1-(2-amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C10H14BrN3O3S/c11-7-5-9(10(12)13-6-7)18(16,17)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2,(H2,12,13) |
InChI Key |
JXMCBXAGVVFKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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